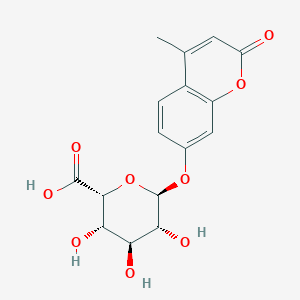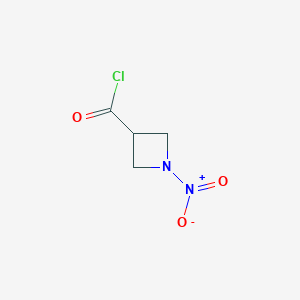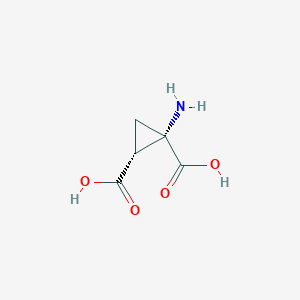![molecular formula C7H6N2OS2 B162502 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine CAS No. 133904-14-0](/img/structure/B162502.png)
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Another approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Aplicaciones Científicas De Investigación
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor agent . The compound’s ability to interact with histamine H3 receptors also makes it a candidate for the development of histamine receptor antagonists . Additionally, its unique structure allows for the exploration of various pharmacophore modifications, making it a valuable scaffold for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings enable it to bind to various receptors and enzymes, modulating their activity. For example, its interaction with histamine H3 receptors can inhibit histamine signaling, leading to potential therapeutic effects in conditions such as allergies and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine can be compared to other thiazole and pyridine derivatives. Similar compounds include thiazolo[4,5-b]pyridines, thiazolo[5,4-c]pyridines, and pyrano[2,3-d]thiazoles . These compounds share structural similarities but differ in their specific pharmacological properties and applications. For instance, thiazolo[4,5-b]pyridines have been reported to possess high antioxidant and antimicrobial activities, while pyrano[2,3-d]thiazoles are known for their potential as anticancer agents . The unique combination of the thiazole and pyridine rings in this compound provides distinct advantages in terms of its reactivity and biological activity.
Propiedades
Número CAS |
133904-14-0 |
|---|---|
Fórmula molecular |
C7H6N2OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 |
Clave InChI |
GRDKVKRPSCUXJS-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
SMILES canónico |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
Sinónimos |
Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)



![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)



![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)




